diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
CAS No.: 864926-65-8
Cat. No.: VC5287779
Molecular Formula: C27H28N2O5S
Molecular Weight: 492.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864926-65-8 |
|---|---|
| Molecular Formula | C27H28N2O5S |
| Molecular Weight | 492.59 |
| IUPAC Name | diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30) |
| Standard InChI Key | DCGWOYIWEIOFHD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridines. It features a thieno-pyridine core structure with two diethyl dicarboxylate groups and a diphenylacetamido substituent. This compound is of interest in medicinal chemistry due to its potential biological activity, as suggested by its intricate structure.
Synthesis
The synthesis of diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps. These may include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide formation and protecting groups to safeguard sensitive functional groups during synthesis. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
Potential Applications
This compound is primarily investigated for its potential applications in pharmaceuticals. Its complex structure suggests potential biological activity, which could be explored through quantitative structure-activity relationship (QSAR) models to predict its efficacy based on structural features.
Chemical Reactivity
The reactivity of diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can be influenced by the electronic properties of substituents on the aromatic rings and the thienopyridine core. Reaction conditions, including temperature and solvent choice, are critical for optimizing reaction yields.
Research Findings and Data
| Property | Description |
|---|---|
| Molecular Weight | 492.59 g/mol |
| Chemical Class | Heterocyclic compounds (thieno[2,3-c]pyridines) |
| Synthesis | Involves multiple steps with coupling agents and protecting groups |
| Potential Applications | Pharmaceutical applications due to potential biological activity |
| Chemical Reactivity | Influenced by electronic properties and reaction conditions |
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